molecular formula C15H20N4 B11953792 5,5'-Methanediylbis(n,n-dimethylpyridin-2-amine) CAS No. 20173-77-7

5,5'-Methanediylbis(n,n-dimethylpyridin-2-amine)

Katalognummer: B11953792
CAS-Nummer: 20173-77-7
Molekulargewicht: 256.35 g/mol
InChI-Schlüssel: BGTKNMYXDIQTOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5’-Methanediylbis(n,n-dimethylpyridin-2-amine) is a chemical compound known for its unique structure and properties It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Methanediylbis(n,n-dimethylpyridin-2-amine) typically involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide. This reaction is accelerated under microwave irradiation, providing high yields of the target product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above can be scaled up for industrial applications, ensuring efficient and high-yield production.

Analyse Chemischer Reaktionen

Types of Reactions

5,5’-Methanediylbis(n,n-dimethylpyridin-2-amine) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: It can also be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

5,5’-Methanediylbis(n,n-dimethylpyridin-2-amine) has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5,5’-Methanediylbis(n,n-dimethylpyridin-2-amine) involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst in various chemical reactions, facilitating the formation of desired products by lowering the activation energy of the reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5,5’-Methanediylbis(n,n-dimethylpyridin-2-amine) include:

Uniqueness

What sets 5,5’-Methanediylbis(n,n-dimethylpyridin-2-amine) apart is its unique structure, which provides distinct catalytic properties and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its effectiveness as a catalyst make it a valuable compound for scientific research and industrial applications.

Eigenschaften

CAS-Nummer

20173-77-7

Molekularformel

C15H20N4

Molekulargewicht

256.35 g/mol

IUPAC-Name

5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C15H20N4/c1-18(2)14-7-5-12(10-16-14)9-13-6-8-15(17-11-13)19(3)4/h5-8,10-11H,9H2,1-4H3

InChI-Schlüssel

BGTKNMYXDIQTOS-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=NC=C(C=C1)CC2=CN=C(C=C2)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.